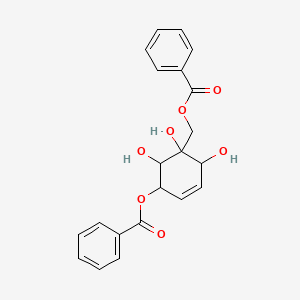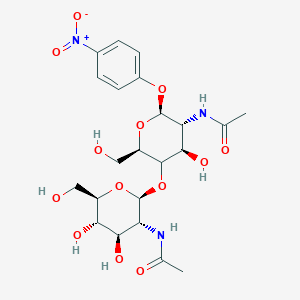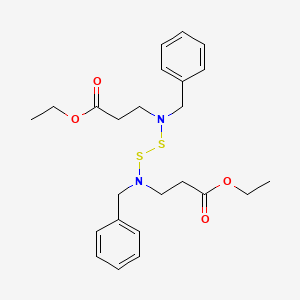![molecular formula C22H26O10S2 B13405298 6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “See I824925” is also known as 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose. It is a chemical compound used in various scientific research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose involves the protection of the hydroxyl groups of L-sorbose followed by tosylation. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the selective protection and tosylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The tosyl groups can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to substitute the tosyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound’s tosyl groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-O-Isopropylidene-D-mannose
- 2,3-O-Isopropylidene-D-galactose
- 2,3-O-Isopropylidene-D-glucose
Uniqueness
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose is unique due to its specific stereochemistry and the presence of tosyl groups, which make it a versatile intermediate in organic synthesis. Its reactivity and ability to undergo various chemical transformations distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C22H26O10S2 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
[6-hydroxy-2,2-dimethyl-3a-(4-methylphenyl)sulfonyloxy-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H26O10S2/c1-14-5-9-16(10-6-14)33(24,25)28-13-18-19(23)20-22(29-18,31-21(3,4)30-20)32-34(26,27)17-11-7-15(2)8-12-17/h5-12,18-20,23H,13H2,1-4H3 |
Clave InChI |
UEXGDRPQSRYWTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)OS(=O)(=O)C4=CC=C(C=C4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)
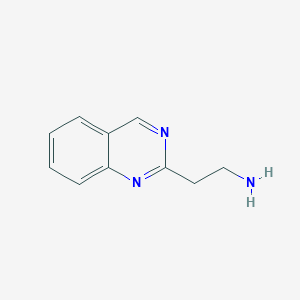
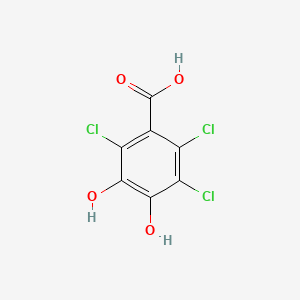
![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)

![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)

